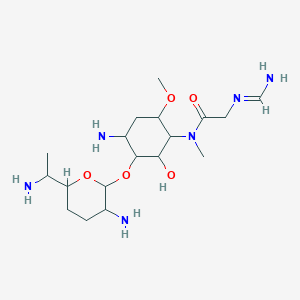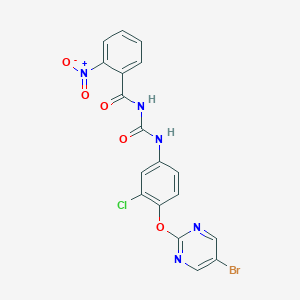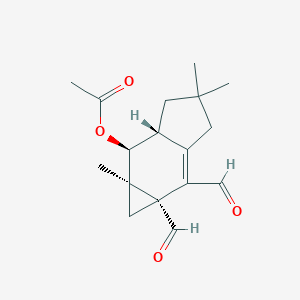
Acetylmerulidial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylmerulidial is a natural compound that is found in the roots of Merulius tremellosus, a type of mushroom. It has been the subject of scientific research due to its potential applications in medicine and biotechnology. In
科学的研究の応用
Acetylmerulidial has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in cancer therapy. Additionally, acetylmerulidial has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the prevention and treatment of various diseases.
作用機序
The mechanism of action of acetylmerulidial is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, acetylmerulidial has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化学的および生理学的効果
Acetylmerulidial has been shown to have various biochemical and physiological effects, including the modulation of immune function and the regulation of oxidative stress. It has been shown to enhance the activity of immune cells such as macrophages and natural killer cells, as well as to reduce oxidative stress by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
One advantage of using acetylmerulidial in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, acetylmerulidial has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using acetylmerulidial in lab experiments is its limited availability, as it can only be extracted from a specific type of mushroom.
将来の方向性
There are several future directions for research on acetylmerulidial. One area of interest is its potential use in the development of new antibiotics and antifungal agents, given its demonstrated activity against various bacterial and fungal pathogens. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of acetylmerulidial and its potential applications in various disease states.
合成法
Acetylmerulidial can be synthesized from the fruiting bodies or mycelia of Merulius tremellosus using various extraction and purification methods. One such method involves extracting the compound using organic solvents such as methanol or ethanol, followed by column chromatography to purify the compound. Another method involves using high-performance liquid chromatography (HPLC) to isolate and purify acetylmerulidial from a crude extract.
特性
CAS番号 |
108893-54-5 |
|---|---|
製品名 |
Acetylmerulidial |
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC名 |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
InChIキー |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
正規SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



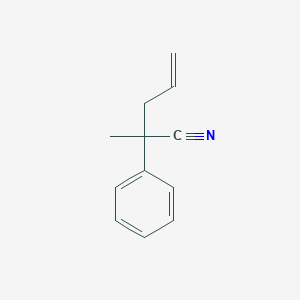
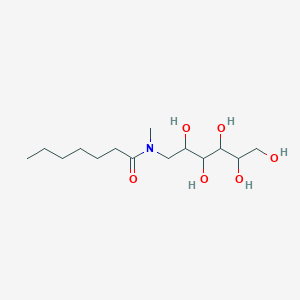
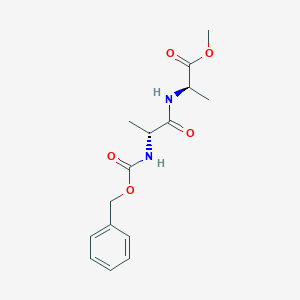
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
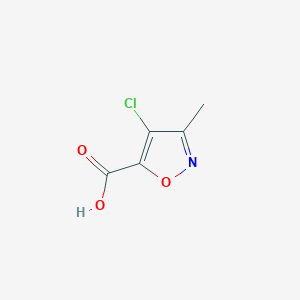
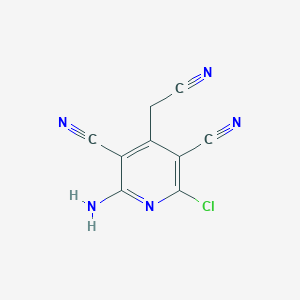
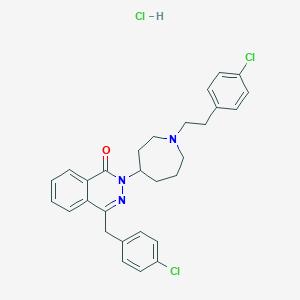
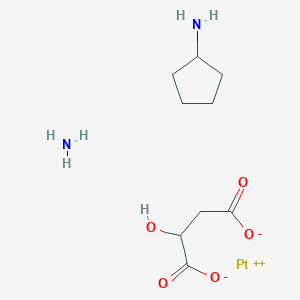

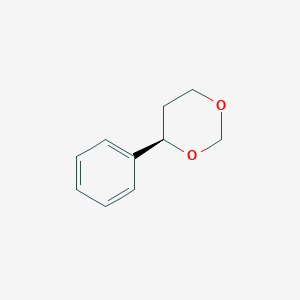
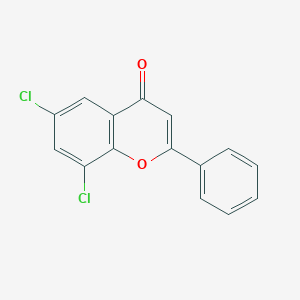
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
